Ethyl 6-fluorobenzofuran-7-carboxylate
CAS No.:
Cat. No.: VC13708839
Molecular Formula: C11H9FO3
Molecular Weight: 208.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9FO3 |
|---|---|
| Molecular Weight | 208.18 g/mol |
| IUPAC Name | ethyl 6-fluoro-1-benzofuran-7-carboxylate |
| Standard InChI | InChI=1S/C11H9FO3/c1-2-14-11(13)9-8(12)4-3-7-5-6-15-10(7)9/h3-6H,2H2,1H3 |
| Standard InChI Key | UCYZLXGEGADIQQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CC2=C1OC=C2)F |
| Canonical SMILES | CCOC(=O)C1=C(C=CC2=C1OC=C2)F |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
Ethyl 6-fluorobenzofuran-7-carboxylate belongs to the benzofuran class of heterocyclic compounds, comprising a fused benzene and furan ring system. The fluorine atom at the 6-position and the ethyl ester at the 7-position confer distinct electronic properties, as evidenced by its calculated logP value of 2.6 , indicating moderate lipophilicity. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Exact Mass | 208.05 g/mol | |
| Elemental Analysis | C: 63.46%, H: 4.36%, F: 9.13%, O: 23.05% | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 |
The compound’s SMILES notation () and InChI key () provide unambiguous identifiers for computational and regulatory purposes.
Solubility and Stability
Synthesis and Manufacturing
Scalability and Optimization
Gram-scale synthesis of similar compounds has been achieved using optimized catalytic systems , though yield variations (45–93%) underscore the sensitivity of fluorinated intermediates to reaction conditions. Solvent systems like choline chloride-ethylene glycol (ChCl.EG) deep eutectic solvents enhance reaction efficiency by stabilizing polar intermediates .
Applications in Medicinal Chemistry and Drug Development
Role in Organic Synthesis
The ethyl ester group serves as a versatile handle for further functionalization, enabling:
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Hydrolysis: Conversion to carboxylic acids for prodrug development.
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Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups .
| Supplier | Package Size | Price (€) | Purity | Catalog ID |
|---|---|---|---|---|
| Reagentia | 10 mg | 556.74 | N/A | R01V5S5,10mg |
| AChemBlock | Custom | N/A | 98% | X203392 |
Prices escalate nonlinearly with quantity, reflecting synthesis and purification costs.
Comparative Analysis with Related Compounds
Ethyl 6-fluorobenzofuran-7-carboxylate distinguishes itself from analogs through substituent positioning:
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Ethyl 5-fluorobenzofuran-2-carboxylate: Fluorine at position 5 alters electronic density, reducing steric hindrance at the reactive 7-position.
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Ethyl 4-fluorobenzofuran-7-carboxylate: Fluorine’s para position relative to the ester group may enhance resonance stabilization.
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